Benzyl Alcohol

Description

This compound is an aromatic alcohol that consists of benzene bearing a single hydroxymethyl substituent. It has a role as a solvent, a metabolite, an antioxidant and a fragrance.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a Pediculicide.

This compound has been reported in Camellia sinensis, Nymphaea rudgeana, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 3 approved indications.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A colorless liquid with a sharp burning taste and slight odor. It is used as a local anesthetic and to reduce pain associated with LIDOCAINE injection. Also, it is used in the manufacture of other benzyl compounds, as a pharmaceutic aid, and in perfumery and flavoring.

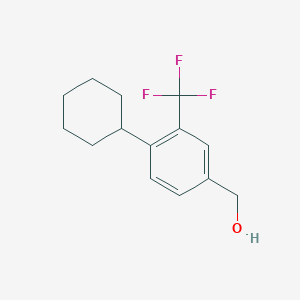

Structure

3D Structure

Properties

IUPAC Name |

phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array, C6H5CH2OH | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27134-46-9 | |

| Record name | Benzenemethanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27134-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020152 | |

| Record name | Benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor. | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Water-white liquid | |

CAS No. |

100-51-6 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol [INN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKG8494WBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Guide to the Laboratory Synthesis of Benzyl Alcohol for Researchers and Drug Development Professionals

Introduction

Benzyl (B1604629) alcohol is an aromatic alcohol widely utilized in the pharmaceutical industry as a solvent, preservative, and synthetic precursor. Its utility in drug formulation and development necessitates a thorough understanding of its synthesis for laboratory-scale applications. This technical guide provides an in-depth overview of the core methods for synthesizing benzyl alcohol in a laboratory setting, focusing on the Cannizzaro reaction, Grignard reaction, and the hydrolysis of benzyl chloride. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to aid researchers, scientists, and drug development professionals in selecting and executing the most suitable synthesis for their needs.

Core Synthesis Methodologies

Three primary methods are commonly employed for the laboratory synthesis of this compound, each with distinct advantages and considerations regarding starting materials, reaction conditions, and yield.

The Cannizzaro Reaction

The Cannizzaro reaction is a classic method for the synthesis of this compound via the base-induced disproportionation of benzaldehyde (B42025). In this redox reaction, two molecules of an aldehyde lacking an alpha-hydrogen react in the presence of a strong base; one molecule is oxidized to a carboxylic acid (in the form of its salt), and the other is reduced to a primary alcohol.[1][2]

Reaction Scheme: 2 C₆H₅CHO + KOH → C₆H₅CH₂OH + C₆H₅COOK

This method is particularly useful when benzaldehyde is a readily available starting material. The reaction typically proceeds with good yields, although the theoretical maximum yield for the alcohol is 50% based on the starting aldehyde, as half is converted to the carboxylate.

Grignard Reaction with Formaldehyde (B43269)

The Grignard synthesis is a versatile method for forming carbon-carbon bonds and can be adapted to produce this compound. This is achieved by reacting a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), with formaldehyde.[3][4] The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol, this compound.

Reaction Scheme:

-

C₆H₅Br + Mg → C₆H₅MgBr

-

C₆H₅MgBr + CH₂O → C₆H₅CH₂OMgBr

-

C₆H₅CH₂OMgBr + H₃O⁺ → C₆H₅CH₂OH + Mg(OH)Br

This method is advantageous for its high yield and the general reliability of Grignard reactions. However, it requires strictly anhydrous conditions due to the high reactivity of the Grignard reagent with protic solvents like water.

Hydrolysis of Benzyl Chloride

The hydrolysis of benzyl chloride is a straightforward method for producing this compound and is also used in industrial production.[3] This nucleophilic substitution reaction can be performed using water alone at elevated temperatures or, more commonly in a laboratory setting, by heating with an aqueous solution of a base such as sodium or potassium carbonate.[5] The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme (Base-Catalyzed): 2 C₆H₅CH₂Cl + Na₂CO₃ + H₂O → 2 C₆H₅CH₂OH + 2 NaCl + CO₂

This method is often favored for its cost-effective and readily available starting material. The reaction conditions can be tuned to achieve high conversion and yield.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthesis method, allowing for easy comparison of reaction conditions and expected outcomes.

| Parameter | Cannizzaro Reaction | Grignard Reaction | Hydrolysis of Benzyl Chloride (Base-Catalyzed) |

| Primary Reactants | Benzaldehyde, Strong Base (e.g., KOH, NaOH) | Phenyl Halide (e.g., Bromobenzene), Magnesium, Formaldehyde | Benzyl Chloride, Base (e.g., Na₂CO₃, K₂CO₃) |

| Solvent | Water or Alcohol/Water mixture | Anhydrous Ether (e.g., Diethyl ether, THF) | Water |

| Reaction Temperature | Reflux (~100 °C) | 0 °C to Reflux | Reflux (~100 °C) |

| Reaction Time | 1 - 2 hours | 1 - 3 hours | 6 - 12 hours |

| Reported Yield | 29% - 55% | 64% - 69% (Typical for similar Grignard reactions) | >90% |

| Key Byproducts | Benzoic acid (or its salt) | Biphenyl | Dibenzyl ether, HCl (neutralized by base) |

Experimental Protocols

Protocol 1: this compound via Cannizzaro Reaction

Materials:

-

Benzaldehyde (20 mL)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (12.5 g)

-

Deionized Water (60 mL)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Apparatus for reflux, extraction (separatory funnel), and distillation

Procedure:

-

In a 250 mL round-bottom flask, dissolve 12.5 g of KOH in 60 mL of water.

-

Add 20 mL of benzaldehyde to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to a boil for 1-2 hours.[3]

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Extract the this compound from the aqueous layer with three 20 mL portions of diethyl ether.[3]

-

Combine the ether extracts and wash them with 10 mL of water.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by simple distillation.

-

Purify the crude this compound by fractional distillation, collecting the fraction that boils at 204-207 °C.[3]

Protocol 2: this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous Diethyl Ether

-

Paraformaldehyde

-

Dilute Sulfuric Acid or Hydrochloric Acid

-

Apparatus for Grignard reaction (three-neck flask, dropping funnel, condenser with drying tube), distillation

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

Set up a dry three-neck flask equipped with a dropping funnel, a reflux condenser fitted with a calcium chloride drying tube, and a mechanical stirrer.

-

Place magnesium turnings in the flask.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is indicated by the solution turning cloudy and gentle refluxing.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent in an ice bath.

-

In a separate flask, gently heat paraformaldehyde to depolymerize it into gaseous formaldehyde.

-

Pass the gaseous formaldehyde through a tube into the stirred Grignard solution.

-

-

Workup:

-

After the reaction is complete, hydrolyze the magnesium alkoxide by slowly adding the reaction mixture to ice-cold dilute sulfuric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the ether layers, wash with water, and dry over anhydrous sodium sulfate. .

-

Filter and remove the ether by distillation.

-

Purify the this compound by vacuum distillation.

-

Protocol 3: this compound via Hydrolysis of Benzyl Chloride

Materials:

-

Benzyl Chloride

-

Potassium Carbonate (10% aqueous solution)

-

Diethyl Ether

-

Anhydrous Potassium Carbonate or Sodium Sulfate

-

Apparatus for reflux, extraction, and distillation

Procedure:

-

In a round-bottom flask, place benzyl chloride and an excess of a 10% potassium carbonate solution.[5]

-

Fit the flask with a reflux condenser and boil the mixture for approximately 12 hours, or until the smell of benzyl chloride is no longer present.[5]

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the mixture with diethyl ether.

-

Dry the ether extract over anhydrous potassium carbonate or sodium sulfate.[5]

-

Filter to remove the drying agent and remove the ether by evaporation.

-

Purify the resulting this compound by distillation, collecting the fraction boiling at approximately 206 °C.[5]

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

The following diagrams illustrate the mechanistic pathways for each synthesis method.

Caption: Mechanism of the Cannizzaro Reaction.

Caption: Mechanism of Grignard Synthesis of this compound.

Caption: SN1 Mechanism for the Hydrolysis of Benzyl Chloride.

General Experimental Workflow

The purification of this compound from the reaction mixture typically involves an aqueous workup followed by distillation. The following diagram outlines a general workflow applicable to all three synthesis methods after the initial reaction is complete.

Caption: General Purification Workflow for this compound.

Conclusion

The synthesis of this compound in a laboratory setting can be effectively achieved through several well-established methods. The choice of method will depend on factors such as the availability of starting materials, required purity, scale of the reaction, and the experimental setup. The Cannizzaro reaction offers a straightforward approach when benzaldehyde is the precursor, while the Grignard reaction provides a high-yield route requiring anhydrous conditions. The hydrolysis of benzyl chloride presents a cost-effective and scalable option. By understanding the detailed protocols and quantitative aspects of each method, researchers can confidently produce this compound for their specific applications in pharmaceutical research and development.

References

Physico-chemical Properties of Benzyl Alcohol for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) alcohol is an aromatic alcohol that serves as a versatile and indispensable excipient in a wide array of research and pharmaceutical applications. Its utility stems from a unique combination of physico-chemical properties, including its characteristics as a solvent, a bacteriostatic preservative, and a solubilizing agent. This technical guide provides a comprehensive overview of the core physico-chemical properties of benzyl alcohol, detailed experimental protocols for their determination, and insights into its interactions with biological systems, thereby equipping researchers and drug development professionals with the critical knowledge for its effective application.

Core Physico-chemical Properties

A thorough understanding of the fundamental physico-chemical properties of this compound is paramount for its successful implementation in research and formulation development. These properties dictate its behavior in various systems and influence the stability, efficacy, and safety of the final product.

Quantitative Data Summary

The following tables summarize the key quantitative physico-chemical properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O | [1][2] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Mild, pleasant, aromatic | [1][3] |

| Melting Point | -15.2 °C (4.6 °F; 257.9 K) | [1][3] |

| Boiling Point | 205.3 °C (401.5 °F; 478.4 K) | [1][3] |

| Density | 1.044 g/cm³ at 20 °C | [1][3] |

| Refractive Index (nD) | 1.5396 at 20 °C | [1] |

| Viscosity | 5.474 cP at 25 °C | [1] |

| pKa | 15.40 | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 3.50 g/100 mL (20 °C) | [1][3] |

| 4.29 g/100 mL (25 °C) | [1][3] | |

| Ethanol (B145695) | Miscible | [1][3] |

| Diethyl Ether | Miscible | [1][3] |

| Acetone | Miscible | [3] |

| Benzene | Miscible | [3] |

| Chloroform | Miscible | [3] |

| Methanol | Miscible | [3] |

Table 3: Spectroscopic Properties of this compound

| Property | Wavelength(s) | Reference(s) |

| UV Absorbance Maximum (in Ethanol) | 258 nm | [4] |

Experimental Protocols

Accurate determination of the physico-chemical properties of this compound is crucial for quality control and formulation development. The following sections provide detailed methodologies for key experiments.

Melting Point Determination (Thiele Tube Method)

The melting point of a substance is a critical indicator of its purity. The Thiele tube method is a common and effective technique for this determination.

Materials:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Capillary tubes (one end sealed)

-

Sample of this compound

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Sample Preparation: Introduce a small amount of powdered, dry this compound into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[1][5]

-

Apparatus Setup: Fill the Thiele tube with high-boiling point oil to a level just above the top of the side arm.[6][7]

-

Attach the capillary tube to the thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb.[6]

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample. The thermometer bulb should be positioned in the center of the main tube.[1]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the tube promotes convection currents, ensuring uniform heating of the oil.[6][7]

-

Observation: As the temperature rises, carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

-

For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[5]

Boiling Point Determination (Simple Distillation Method)

The boiling point is another fundamental physical property used for identification and purity assessment.

Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or sand bath

-

Boiling chips

-

Stand, clamps, and tubing

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place 5-10 mL of this compound and a few boiling chips into the distillation flask.[3][8]

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.[3]

-

Heating: Gently heat the distillation flask using a heating mantle or sand bath.[3]

-

Observation: As the liquid boils, the vapor will rise and enter the condenser. The temperature will stabilize at the boiling point of the liquid. Record the temperature at which a steady distillation rate is achieved and droplets of condensate are forming on the thermometer bulb.[8][9]

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[8]

Density Determination (Pycnometer Method)

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

Materials:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Sample of this compound

-

Distilled water (for calibration)

-

Thermostatic water bath

Procedure:

-

Cleaning and Drying: Thoroughly clean and dry the pycnometer and its stopper.

-

Weight of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m₁).[10][11]

-

Calibration with Water: Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles. Place the filled pycnometer in a thermostatic water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.[11][12]

-

Carefully dry the outside of the pycnometer and weigh it (m₂).[12]

-

Measurement with this compound: Empty and thoroughly dry the pycnometer. Fill it with this compound, following the same procedure as with water, and bring it to the same temperature in the water bath.[12]

-

Dry the outside and weigh the pycnometer filled with this compound (m₃).[12]

-

Calculation: The density of this compound (ρ_ba) at the measurement temperature can be calculated using the following formula: ρ_ba = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.[10]

Viscosity Determination (Rotational Viscometer)

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in the formulation of liquid dosage forms.

Materials:

-

Rotational viscometer

-

Appropriate spindle for the expected viscosity of this compound

-

Sample of this compound in a suitable container

-

Thermostatic water bath to control sample temperature

Procedure:

-

Instrument Setup and Calibration: Set up the rotational viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of this compound. Calibrate the instrument using a standard of known viscosity if required.[13][14]

-

Sample Preparation: Place the this compound sample in a container that allows for the proper immersion of the spindle. Ensure the sample is at the desired, constant temperature by using a thermostatic water bath.[14]

-

Measurement: Immerse the spindle into the this compound to the marked level. Start the motor and allow the reading to stabilize.[14]

-

Data Recording: Record the viscosity reading from the instrument's display, along with the spindle number, rotational speed, and temperature. For non-Newtonian fluids, measurements should be taken at multiple rotational speeds.[13]

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identification and quality control.

Materials:

-

Abbe refractometer

-

Light source (if not built-in)

-

Sample of this compound

-

Dropper

-

Soft lens paper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Circulating water bath for temperature control

Procedure:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water) at a specific temperature (e.g., 20 °C).[15][16]

-

Sample Application: Open the prism assembly and place a few drops of this compound onto the surface of the measuring prism. Close the prisms gently to spread the liquid into a thin film.[2][17]

-

Measurement: Turn on the light source and look through the eyepiece. Adjust the control knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[2]

-

If a colored band is visible, adjust the compensator dial to eliminate the color and sharpen the dividing line.[18]

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature of the measurement.[17]

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and a suitable solvent.[2]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For an alcohol like this compound, it reflects the tendency of the hydroxyl proton to dissociate.

Materials:

-

pH meter with a combination pH electrode (calibrated)

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound in a suitable solvent (e.g., a water-cosolvent mixture due to its limited water solubility)

-

Inert gas supply (e.g., nitrogen) for purging

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: Prepare a solution of this compound of known concentration. To improve solubility and obtain a clear titration curve, a co-solvent system may be necessary. Purge the solution with an inert gas to remove dissolved carbon dioxide.[19]

-

Titration Setup: Place the beaker with the this compound solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the strong base titrant in small, known increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[19]

-

Continue the titration well past the equivalence point.

-

Data Analysis: Plot a graph of pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point occurs at half the volume of titrant required to reach the equivalence point. At the half-equivalence point, the pH is equal to the pKa of the acid.[4][20]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to determine the concentration of this compound and to detect impurities.

Materials:

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or water)

-

Solvent for blank measurement

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound solution. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: The spectrum will show absorbance peaks at specific wavelengths. For quantitative analysis, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).[21]

Interactions with Biological Systems and Formulation Considerations

This compound's utility in research and pharmaceutical formulations extends beyond its basic physico-chemical properties. Its interactions with biological systems are critical to its function as a preservative and can also influence the stability and delivery of active pharmaceutical ingredients (APIs).

Bacteriostatic Mechanism

This compound's primary role as a preservative is due to its bacteriostatic and to some extent, bactericidal, properties. While the exact mechanism is multifaceted, it is generally understood to involve the disruption of microbial cell membranes.

This compound, being amphiphilic, partitions into the lipid bilayer of the bacterial cell membrane. This disrupts the packing of the lipid molecules, leading to an increase in membrane fluidity.[22] This fluidization, in turn, increases the permeability of the membrane, allowing for the leakage of essential intracellular components. Furthermore, the altered membrane environment can disrupt the function of integral membrane proteins that are vital for cellular processes such as nutrient transport and energy production. The culmination of these effects leads to the inhibition of bacterial growth and, at higher concentrations, cell lysis.[23]

Effects on Protein Stability

While beneficial as a preservative, this compound can also impact the stability of protein-based therapeutics. It has been shown to induce protein aggregation, a significant concern in the formulation of biopharmaceuticals.

This compound can interact with proteins, leading to a decrease in their conformational stability. This destabilization can promote the formation of partially unfolded intermediates, which are prone to self-association and aggregation.[24] The extent of this effect is dependent on the specific protein, the concentration of this compound, and other formulation components. Therefore, careful consideration and empirical testing are necessary when using this compound as a preservative in protein formulations.

Modulation of Cellular Signaling Pathways

This compound has been observed to influence cellular signaling pathways, which may be relevant to its mechanism of action and potential off-target effects.

MAPK Signaling: Studies have shown that this compound can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[25]

The mechanism is thought to be related to this compound's ability to perturb the cell membrane, which can then trigger downstream signaling cascades. This can lead to an early increase in ERK activity and a later increase in JNK activity, ultimately influencing various cellular responses.[25]

cAMP Signaling: this compound has also been shown to modulate the cyclic AMP (cAMP) signaling pathway.

By increasing membrane fluidity, this compound can affect the activity of membrane-bound enzymes such as adenylate cyclase, which is responsible for the synthesis of cAMP. This can lead to an increase in intracellular cAMP levels, thereby influencing a variety of downstream cellular processes.[22][26]

Workflow for Use as a Solubilizing Agent

This compound's properties as a co-solvent make it valuable for solubilizing poorly water-soluble drugs in parenteral and other liquid formulations.

The process of developing a formulation using this compound as a solubilizing agent involves systematically determining the solubility of the active pharmaceutical ingredient (API) in various concentrations of this compound and the aqueous vehicle. The resulting formulations are then characterized for their physical properties and subjected to stability testing to ensure the final product is safe, effective, and has an adequate shelf-life.[27]

Conclusion